Cas no 15215-98-2 (2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl-)

2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl- structure
15215-98-2 structure
Nome do Produto:2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl-
N.o CAS:15215-98-2
MF:C20H16O2
MW:288.339845657349
CID:144604
PubChem ID:97044

2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Naphthalenecarboxaldehyde,3-(2-formylphenyl)-1,4-dimethyl-
    • 1,4-Dimethyl-3-(2-formylphenyl)-2-naphthaldehyde
    • 3-(2-formylphenyl)-1,4-dimethylnaphthalene-2-carbaldehyde
    • 1,4-Dimethyl-2-phenylnaphthalen-3,2'-dicarboxaldehyd
    • 1,4-Dimethyl-2-phenylnaphthalene-3,2'-dicarboxaldehyde
    • 2-Naphthaldehyde, 3-(o-formylphenyl)-1,4-dimethyl-
    • 2-Naphthalenecarboxaldehyde,4-dimethyl-
    • 3-(Formyl-6-3H)-1,4-dimethyl-2-naphthlen-6-3H-carboxaldehyd
    • 3-Formyl-1,4-dimethyl-2-(2-formyl-phenyl)-naphthalin
    • 3-Formyl-1,4-dimethyl-2-< 2-formyl-phenyl> -naphthalin
    • BRN 2465820
    • NSC-97738
    • NSC-113556
    • 2-Naphthalenecarboxaldehyde, 3-(2-formylphenyl)-1,4-dimethyl-
    • 15215-98-2
    • 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-
    • 1,4-Dimethyl-3-(o-formylphenyl)-2-naphthaldehyde
    • UNII-LG8ZL85DQ9
    • DTXSID30164962
    • LG8ZL85DQ9
    • NSC97738
    • NSC 113556
    • NSC113556
    • 2-Naphthaldehyde,4-dimethyl-
    • Inchi: InChI=1S/C20H16O2/c1-13-16-8-5-6-9-17(16)14(2)20(19(13)12-22)18-10-4-3-7-15(18)11-21/h3-12H,1-2H3
    • Chave InChI: BSTIWWOHCWCDNU-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CC=C1C1=C(C)C2=CC=CC=C2C(C)=C1C=O

Propriedades Computadas

  • Massa Exacta: 288.11508
  • Massa monoisotópica: 288.115
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 405
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.5
  • Superfície polar topológica: 34.1Ų

Propriedades Experimentais

  • Densidade: 1.178
  • Ponto de ebulição: 470.9°C at 760 mmHg
  • Ponto de Flash: 175°C
  • Índice de Refracção: 1.674
  • PSA: 34.14
  • LogP: 4.74860

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